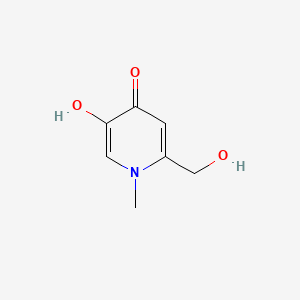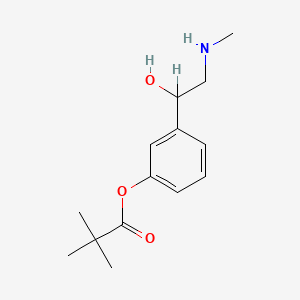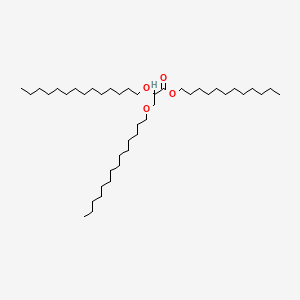
Chlorine pentafluoride
Vue d'ensemble
Description
Chlorine pentafluoride is an interhalogen compound with the formula ClF5 . This colorless gas is a strong oxidant that was once considered for use as a rocket oxidizer . The molecule adopts a square pyramidal structure with C4v symmetry .
Synthesis Analysis
Chlorine pentafluoride was first synthesized in 1963 . It is prepared by the fluorination of chlorine trifluoride at high temperatures and high pressures . Certain metal fluorides, MClF4 (i.e., KClF4, RbClF4, CsClF4), react with F2 to produce ClF5 and the corresponding alkali metal fluoride .Molecular Structure Analysis
The molecule of Chlorine pentafluoride adopts a square pyramidal structure . The molecular weight of Chlorine pentafluoride is 130.445 g/mol .Chemical Reactions Analysis
Chlorine pentafluoride reacts readily with water to produce chloryl fluoride and hydrogen fluoride . It is also a strong fluorinating agent . At room temperature, it reacts readily with all elements (including otherwise “inert” elements like platinum and gold) except noble gases, nitrogen, oxygen, and fluorine .Physical And Chemical Properties Analysis
Chlorine pentafluoride is a colorless gas with a sweet odor . It is heavier than air . It has a melting point of -103 °C and a boiling point of -13.1 °C .Applications De Recherche Scientifique
Rocket Propellant Research : Chlorine pentafluoride (ClF5) has been of interest in studies related to its use as a fluorinated oxidizing propellant for rocket engines. The acute inhalation toxicology of ClF5 was studied in rats, mice, dogs, and monkeys to determine its toxicity levels, revealing its potential in rocket propulsion but with caution due to its toxicity (Darmer, Haun, & Macewen, 1972).
High Valency Fluoride Synthesis : Chlorine pentafluoride has been successfully prepared in high purity by the fluorination of ClF3 at -78°C with dioxygen difluoride, demonstrating its importance in the field of high valent fluoride synthesis (Kinkead, Asprey, & Eller, 1985).
Molecular Bonding and Structure Studies : Studies have focused on the molecular structure of chlorine pentafluoride, comparing it to the xenon fluorides and noting its square pyramidal molecule structure. This research contributes to our understanding of the bonding in halogen polyfluorides (Smith, 1963).
Molecular Force Fields Research : The potential energy constants and vibrational spectral data of chlorine pentafluoride have been calculated, contributing to the knowledge about its molecular force fields. Such studies are vital for understanding the physical and chemical properties of interhalogen compounds (Ramaswamy & Muthusubramanian, 1971).
Inorganic Fluoride Oxidizers' Environmental Impact : Research on the environmental and biological impact of inorganic fluoride oxidizers like chlorine pentafluoride has been conducted, highlighting its effects on microorganisms, fish, and plants. This is crucial for understanding the environmental implications of these compounds (Dost Fn, Reed Dj, & Wang Ch, 1968).
Condensed Phase Structural Study : Raman spectra and X-ray/neutron diffraction patterns of chlorine pentafluoride have been investigated in various condensed phases. This research aids in understanding its physical state under different temperature conditions (Drifford, Rousson, & Weulersse, 1978).
Safety and Hazards
Propriétés
IUPAC Name |
pentafluoro-λ5-chlorane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClF5/c2-1(3,4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWNNXPAWSACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FCl(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClF5 | |
| Record name | CHLORINE PENTAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | chlorine pentafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorine_pentafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894056 | |
| Record name | Chlorine pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorine pentafluoride appears as a colorless gas with a sweet odor. Toxic by inhalation and an irritant to skin, eyes and mucus membranes. Corrosive. Heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. Used as an oxidizer in propellants., Colorless gas with a sweet odor; [CAMEO] | |
| Record name | CHLORINE PENTAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorine pentafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chlorine pentafluoride | |
CAS RN |
13637-63-3 | |
| Record name | CHLORINE PENTAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2864 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorine fluoride (ClF5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorine pentafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorine pentafluoride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/chlorine-pentafluoride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Chlorine pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorine pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORINE PENTAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RJ1HW01H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of chlorine pentafluoride?
A1: Chlorine pentafluoride has the molecular formula ClF5 and a molecular weight of 130.44 g/mol.
Q2: What is the molecular structure of chlorine pentafluoride?
A2: Chlorine pentafluoride exists as a square pyramidal molecule. [, ]
Q3: What are the physical properties of chlorine pentafluoride?
A3: Chlorine pentafluoride is a colorless gas at room temperature but condenses into a pale yellow liquid at -13.1 °C. It has a higher vapor pressure and a lower melting point compared to chlorine trifluoride (ClF3). [, ]
Q4: What spectroscopic techniques are used to study chlorine pentafluoride?
A4: Researchers utilize various spectroscopic methods to analyze chlorine pentafluoride, including infrared (IR) spectroscopy, Raman spectroscopy, microwave spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into its molecular structure, bonding, and interactions with other molecules. [, , , , ]
Q5: How does chlorine pentafluoride behave under dynamic conditions with metals?
A5: Research on dynamic compatibility has explored factors like maximum velocity, adiabatic compression, liquid impact, flexing, vibration, and liquid phase shock waves. These studies help determine the suitability of materials for handling chlorine pentafluoride in dynamic systems. []
Q6: What are the challenges of using chlorine pentafluoride in attitude control systems (ACS)?
A6: Chlorine pentafluoride's reactive nature poses challenges for ACS valve design. Studies have investigated material compatibility and identified surface finish deterioration as a significant concern. Research focuses on finding suitable materials and designs to mitigate this issue. [, , ]
Q7: How does chlorine pentafluoride affect valve sealing surfaces?
A7: Research indicates that chlorine pentafluoride can cause significant surface finish deterioration in valve sealing and impact areas, more so than in non-sealing regions. This degradation mechanism is a crucial consideration for valve design and material selection. []
Q8: What are the main applications of chlorine pentafluoride?
A8: Chlorine pentafluoride is primarily known for its potential use as a powerful oxidizer in rocket propulsion systems. Its high energy content makes it suitable for high-performance applications. [, , ]
Q9: How does chlorine pentafluoride react with hydrazine in rocket combustors?
A9: Studies using mass spectrometry have analyzed the combustion products of hydrazine and chlorine pentafluoride in rocket combustors. These studies provide insights into the reaction mechanism and identify products such as hydrogen fluoride (HF), hydrogen chloride (HCl), hydrogen gas (H2), nitrogen gas (N2), and ammonia (NH3). []
Q10: Can chlorine pentafluoride be used for fluorination reactions?
A10: Yes, chlorine pentafluoride can be employed as a fluorinating agent in certain chemical reactions, particularly in substitutive aromatic fluorination. []
Q11: What are the toxicological effects of chlorine pentafluoride exposure?
A11: Chlorine pentafluoride is highly toxic, primarily targeting the respiratory system upon inhalation. Studies on various species have determined lethal concentration (LC50) values and revealed respiratory damage as the primary cause of mortality. [, ]
Q12: What are the environmental concerns associated with chlorine pentafluoride?
A12: Chlorine pentafluoride's release into the environment raises concerns due to its toxicity and potential for acid rain formation. Research focuses on understanding its environmental fate, impact on ecosystems, and mitigation strategies. [, , ]
Q13: How is chlorine pentafluoride handled and stored safely?
A13: Handling and storing chlorine pentafluoride requires strict safety protocols due to its high reactivity and toxicity. Specialized equipment, personal protective gear, and rigorous procedures are essential to minimize risks. [, ]
Q14: What are the regulatory guidelines for chlorine pentafluoride?
A14: Stringent regulations govern the use, handling, and disposal of chlorine pentafluoride due to its hazardous nature. Compliance with these regulations is crucial to ensure safety and environmental protection. []
Q15: What is the role of computational chemistry in understanding chlorine pentafluoride?
A15: Computational chemistry tools contribute significantly to studying chlorine pentafluoride. Molecular modeling, simulations, and calculations provide insights into its structure, reactivity, and interactions with other molecules. []
Q16: What are the future research directions for chlorine pentafluoride?
A16: Ongoing research on chlorine pentafluoride encompasses exploring safer handling methods, understanding its environmental fate and impact, developing efficient disposal techniques, and investigating its potential in emerging applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)

![5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol](/img/structure/B1194319.png)









